Sodium sesquicarbonate

Vue d'ensemble

Description

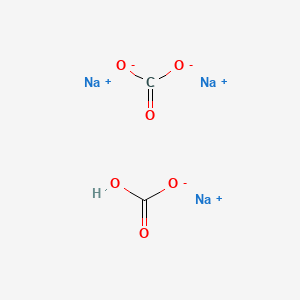

Sodium sesquicarbonate, also known as trisodium hydrogendicarbonate, is a double salt of sodium bicarbonate and sodium carbonate. Its chemical formula is Na₃H(CO₃)₂·2H₂O. This compound appears as white, needle-like crystals and is commonly used in various industrial and household applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium sesquicarbonate can be synthesized by crystallizing equimolar quantities of sodium bicarbonate and sodium carbonate. The process involves dissolving these salts in water and allowing the solution to crystallize .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving crude this compound or trona in a hot solution containing sodium bicarbonate and sodium carbonate. The solution is then cooled to allow this compound to crystallize .

Types of Reactions:

Oxidation and Reduction: this compound can participate in redox reactions, particularly in the presence of other reactive species.

Substitution: It can undergo substitution reactions where one of its ions is replaced by another ion in a solution.

Common Reagents and Conditions:

Oxidizing Agents: this compound can react with oxidizing agents like hydrogen peroxide.

Reducing Agents: It can also react with reducing agents such as sodium borohydride.

Major Products:

Oxidation: The reaction with oxidizing agents can produce sodium carbonate and carbon dioxide.

Reduction: The reaction with reducing agents can yield sodium bicarbonate and water.

Applications De Recherche Scientifique

Sodium sesquicarbonate has a wide range of applications in scientific research:

Chemistry: It is used as a buffering agent and in the preparation of various chemical compounds.

Biology: It serves as a pH regulator in biological experiments.

Medicine: It is used in the formulation of certain pharmaceuticals.

Industry: this compound is employed in water treatment, as a cleaning agent, and in the conservation of artifacts

Mécanisme D'action

Sodium sesquicarbonate exerts its effects primarily through its alkaline properties. It acts as a buffering agent, neutralizing acids and maintaining a stable pH in various solutions. This compound can also form insoluble precipitates with certain metal ions, aiding in water softening and purification processes .

Comparaison Avec Des Composés Similaires

Sodium Bicarbonate (NaHCO₃):

Sodium Carbonate (Na₂CO₃):

Sodium Percarbonate (Na₂CO₃·1.5H₂O₂): A combination of sodium carbonate and hydrogen peroxide, used for its bleaching properties.

Uniqueness: Sodium sesquicarbonate is unique due to its dual nature, combining the properties of both sodium bicarbonate and sodium carbonate. This makes it a versatile compound with applications ranging from household cleaning to industrial processes .

Propriétés

IUPAC Name |

trisodium;hydrogen carbonate;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.3Na/c2*2-1(3)4;;;/h2*(H2,2,3,4);;;/q;;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTAGTRAWPDFQO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNa3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049646 | |

| Record name | Sodium sesquicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White flakes, crystals or crystalline powder | |

| Record name | Carbonic acid, sodium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Freely soluble in water, Soluble in water | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.112 | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, flakes, or crystalline powder, White, needle-shaped crystals | |

CAS No. |

533-96-0, 6106-20-3, 72227-05-5 | |

| Record name | Sodium sesquicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt, hydrate (2:3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbicarb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072227055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sesquicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hydrogendicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, sodium salt, hydrate (2:3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1X815621J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium sesquicarbonate impact the stability and performance of formulations containing it?

A2: Research indicates that this compound plays a crucial role in enhancing the stability and dispersibility of detergent powders. [] When added to a slurry containing specific acids like succinic acid or alkylbenzine sulphonic acid, this compound facilitates the formation of needle-like crystals of this compound. [] This transformation, followed by drying, often spray-drying, leads to a powder with improved flow properties. []

Q2: Can this compound be used to control the caking of other compounds?

A3: Yes, research suggests that this compound can influence the caking behavior of other compounds, particularly sodium bicarbonate. [] Under high humidity (RH 80%), sodium bicarbonate tends to cake due to the formation of bridges between particles as sodium carbonate transforms into this compound. [] Similarly, under low humidity (RH 40%) and elevated temperatures (40-50 °C), caking occurs due to bridging accompanied by the conversion of sodium carbonate to Wegscheider's salt. []

Q3: Does this compound exhibit any catalytic properties?

A4: Recent research has unveiled the potential of this compound as a support material in heterogeneous catalysis. [] Notably, a novel catalyst, this compound-supporting Fe2O3@Pt, prepared by etching Fe3O4@Pt@SiO2, exhibited remarkable efficiency and stability in catalyzing the reduction of 4-nitrophenol. [] This enhanced catalytic activity can be attributed to the unique structural features of the catalyst. [] The interconnected one-dimensional network structure of this compound provides ample channels for efficient mass transfer. [] Moreover, the structure allows for the exposure of a large amount of Fe2O3@Pt on the surface, preventing the aggregation of platinum clusters and Fe2O3 nanoparticles. []

Q4: What are the advantages of using this compound as a support in the aforementioned catalyst?

A5: Using this compound as a support in the Fe2O3@Pt catalyst offers several advantages. Firstly, it facilitates the direct contact of reactant molecules with the Fe2O3@Pt active sites, thereby enhancing the catalytic rate. [] Secondly, the incorporation of non-metallic iron not only reduces the reliance on precious metal platinum but also contributes to improved catalytic efficiency through a synergistic effect. []

Q5: What are the applications of this compound in the conservation of artifacts?

A6: this compound plays a crucial role in the preservation of archaeological artifacts, particularly those made of copper. [, , , , ] It is commonly employed to remove harmful chloride ions from copper alloys, thereby stabilizing the artifacts and preventing further corrosion. [] This method involves immersing the artifact in a this compound solution, which facilitates the extraction of chlorides and the preservation of stabilized corrosion products. [] Electrolytic treatment with weak polarization in a this compound solution has also emerged as a faster and more efficient method for chloride removal compared to traditional chemical methods. [] This technique has been successfully applied to both marine and terrestrial archaeological objects. []

Q6: What are the challenges associated with using this compound in artifact conservation?

A8: While this compound is beneficial in preserving copper artifacts, challenges exist. Monitoring the process is crucial, as the transformation of corrosion layers and the potential for active corrosion development are concerns during storage or stabilization. [, ] Research highlights the limitations of relying solely on corrosion potential (Ecorr) measurements to monitor these processes. [, ]

Q7: Are there alternative methods for removing chloride ions from copper artifacts?

A9: Yes, several alternative methods exist for removing chloride ions from copper artifacts. These include using solutions of thiourea-inhibited citric acid, benzotriazole, acetonitrile, and distilled water. [] The choice of method depends on factors like cost-effectiveness, desired speed of chloride removal, and acceptable patination changes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]-](/img/structure/B3427613.png)

![tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B3427676.png)